![molecular formula C16H23NO10 B12840932 [(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate](/img/structure/B12840932.png)
[(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including acetoxy, allyloxycarbonylamino, hydroxy, and oxo groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using acetylation to form acetoxy groups.
Formation of Allyloxycarbonylamino Group:
Oxidation: The oxidation of specific carbon atoms to form oxo groups is carried out using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Final Acetylation: The final step involves acetylation to introduce the remaining acetoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups or modify other functional groups.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Hydrolysis: Hydrolysis reactions can cleave ester bonds, resulting in the formation of carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane, and potassium permanganate.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and hydrogen gas with a palladium catalyst.
Nucleophiles: Alkoxides, amines, and thiolates.
Hydrolyzing Agents: Aqueous acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of additional oxo groups or carboxylic acids.
Reduction: Formation of hydroxyl groups or amines.
Substitution: Formation of new substituted derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving esterases and proteases. Its ability to undergo hydrolysis makes it a useful substrate for investigating enzyme kinetics and mechanisms.
Medicine
In medicine, this compound has potential applications as a prodrug. The compound’s ester bonds can be hydrolyzed in vivo to release active pharmaceutical agents, enhancing drug delivery and bioavailability.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity and functional groups make it suitable for the synthesis of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of [(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Prodrug Activation: In the case of prodrug applications, the compound undergoes hydrolysis to release active pharmaceutical agents that exert therapeutic effects.
Signal Modulation: The compound can modulate cellular signaling pathways by interacting with receptors or other signaling molecules.
Comparación Con Compuestos Similares
[(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate can be compared with other similar compounds, such as:
[(2R,3S,4R,5R)-3,4-diacetoxy-5-(methoxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate: This compound has a methoxycarbonylamino group instead of an allyloxycarbonylamino group, resulting in different reactivity and applications.
[(2R,3S,4R,5R)-3,4-diacetoxy-5-(ethoxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.
Propiedades
Fórmula molecular |
C16H23NO10 |
|---|---|
Peso molecular |
389.35 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-3,4-diacetyloxy-2-hydroxy-6-oxo-5-(prop-2-enoxycarbonylamino)hexyl] acetate |
InChI |
InChI=1S/C16H23NO10/c1-5-6-24-16(23)17-12(7-18)14(26-10(3)20)15(27-11(4)21)13(22)8-25-9(2)19/h5,7,12-15,22H,1,6,8H2,2-4H3,(H,17,23)/t12-,13+,14+,15-/m0/s1 |
Clave InChI |
UMYRQZKGBNNWBV-YJNKXOJESA-N |
SMILES isomérico |
CC(=O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)OCC=C)OC(=O)C)OC(=O)C)O |
SMILES canónico |
CC(=O)OCC(C(C(C(C=O)NC(=O)OCC=C)OC(=O)C)OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



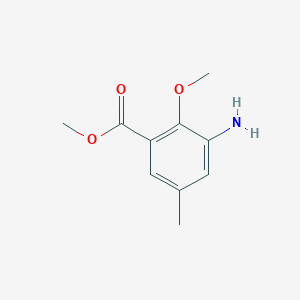
![(5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one](/img/structure/B12840873.png)

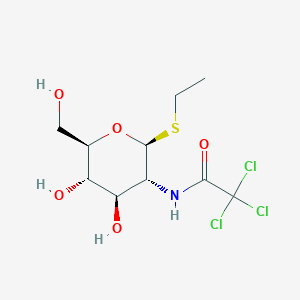
![2-hydroxy-3,3-dimethyl-5-oxo-3,5-dihydro-2H-benzo[g]indole 1-oxide](/img/structure/B12840884.png)
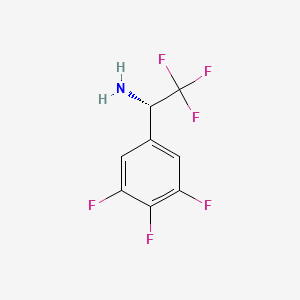
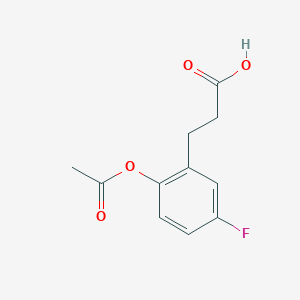
![5-Fluoro-7,12-dimethylbenz[a]anthracene](/img/structure/B12840892.png)
![2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium chloride](/img/structure/B12840893.png)
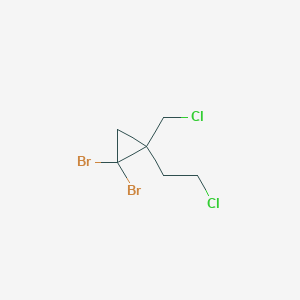
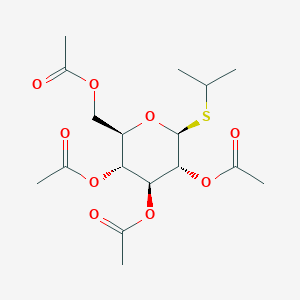
![2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide](/img/structure/B12840898.png)
![3-(piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12840901.png)
